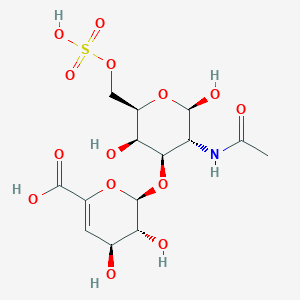
beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc6S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-deoxy-Delta(4)-beta-D-GlcpA-(1->3)-beta-D-GalpNAc6S is a 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-galactopyranose in which the galactose residue has beta-configuration at the anomeric centre. It is an oligosaccharide sulfate, a 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid)-6-O-sulfo-D-glucopyranose and a member of acetamides. It derives from a beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc and a 4-deoxy-Delta(4)-beta-D-GlcpA. It is a conjugate acid of a beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc6S(2-).
Wissenschaftliche Forschungsanwendungen
Applications in Diagnostic and Structural Studies
Diagnostic Purposes in Parasitology : K. Halkes et al. (1998) detailed the synthesis of oligosaccharides representing fragments of the circulating anodic antigen secreted by Schistosoma mansoni, a parasitic worm. This research contributes to the development of diagnostic tools for parasitic infections (Halkes et al., 1998).
Structure of Chondroitin Sulfate Isomers : K. Sugahara et al. (1994) investigated chondroitin sulfates, extracting various oligosaccharides resistant to enzymatic digestion. This research aids in understanding the structure of chondroitin sulfates, which are essential for cell signaling and structural integrity (Sugahara et al., 1994).
Glycosylation in Biological Systems : M. Du and O. Hindsgaul (1996) synthesized and evaluated analogs of a specific disaccharide as substrates for the Lewis alpha-(1->3/4)-fucosyltransferase enzyme. Understanding this enzyme's substrate specificity has implications for studying glycosylation processes in biological systems (Du & Hindsgaul, 1996).
Role in Glycoproteins and Proteoglycans : F. Bélot and J. Jacquinet (2000) synthesized sulfonated pentasaccharide derivatives representing elements of chondroitin sulfate proteoglycans. These compounds play a vital role in cell adhesion and signaling (Bélot & Jacquinet, 2000).
Synthesis for Therapeutic Research : N. A. Karst and J. Jacquinet (2002) reported on the syntheses of compounds structurally related to shark cartilage chondroitin sulfate D. This research contributes to the development of therapeutic agents for various diseases (Karst & Jacquinet, 2002).
Binding Studies and Ligand Interactions : H. de Boeck et al. (1983) characterized the binding of a specific glycoside to peanut agglutinin, contributing to our understanding of carbohydrate-protein interactions, important in many biological processes (de Boeck et al., 1983).
Eigenschaften
Produktname |
beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GalpNAc6S |
|---|---|
Molekularformel |
C14H21NO14S |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
(2R,3R,4S)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO14S/c1-4(16)15-8-11(10(19)7(27-13(8)22)3-26-30(23,24)25)29-14-9(18)5(17)2-6(28-14)12(20)21/h2,5,7-11,13-14,17-19,22H,3H2,1H3,(H,15,16)(H,20,21)(H,23,24,25)/t5-,7+,8+,9+,10-,11+,13+,14-/m0/s1 |
InChI-Schlüssel |
BUJZTFINDCQRGP-MUODBDBBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)OC2C(C(C=C(O2)C(=O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)OC2C(C(C=C(O2)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




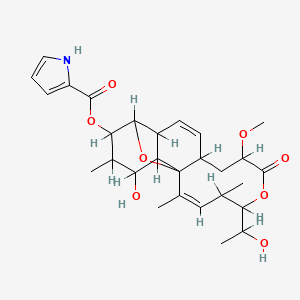
![(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate](/img/structure/B1233765.png)




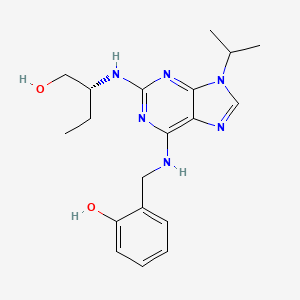
![[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide](/img/structure/B1233775.png)
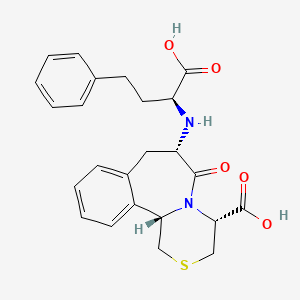
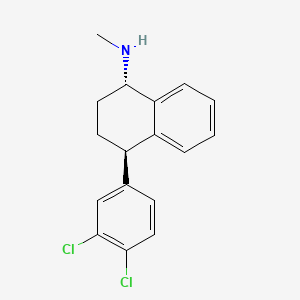
![4-methyl-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B1233780.png)
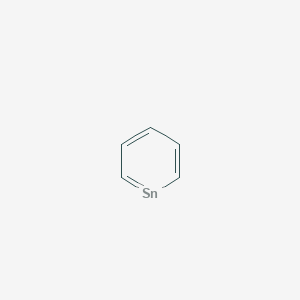
![(2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1233782.png)